molecular formula C10H8ClNO2S B13282512 Quinolin-6-ylmethanesulfonylchloride

Quinolin-6-ylmethanesulfonylchloride

Cat. No.: B13282512
M. Wt: 241.69 g/mol
InChI Key: CZTLBFHHHAUVMV-UHFFFAOYSA-N
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Description

Quinolin-6-ylmethanesulfonylchloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry. This compound, in particular, is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-6-ylmethanesulfonylchloride typically involves the reaction of quinoline derivatives with methanesulfonyl chloride. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Biological Activity

Quinolin-6-ylmethanesulfonylchloride, a derivative of quinoline, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

This compound is characterized by its sulfonamide group, which enhances its reactivity and biological activity. This compound is primarily explored for its potential as an antimicrobial and anticancer agent, as well as for its role in enzyme inhibition.

The biological activity of quinoline derivatives, including this compound, is attributed to several mechanisms:

  • Inhibition of Enzymes : It selectively inhibits carbonic anhydrases, which are crucial in various physiological processes such as respiration and acid-base balance. This inhibition suggests potential therapeutic applications in conditions like glaucoma and epilepsy.
  • Cell Cycle Arrest and Apoptosis : Quinoline derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines .
  • Modulation of Signaling Pathways : These compounds interact with biochemical pathways such as the PI3K/Akt/mTOR pathway, influencing cell survival and proliferation.

Anticancer Properties

This compound has been investigated for its anticancer properties. A study highlighted that derivatives from the quinoline family demonstrate substantial cytotoxic effects on leukemia and solid tumor cell lines. The growth inhibition (GI50) values ranged from micro to sub-nanomolar concentrations, indicating potent activity against cancer cells while sparing normal lymphocytes .

Antimicrobial Effects

Research indicates that quinoline derivatives possess antimicrobial properties. They have been tested against various bacterial strains, showcasing effective inhibition rates. The structural features of these compounds contribute significantly to their bioactivity .

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxicity of quinoline derivatives, compound 4a was identified as a potent inducer of apoptosis in HeLa and Jurkat cell lines. This compound demonstrated selectivity against cancer cells while exhibiting reduced toxicity towards normal cells .
  • Enzyme Inhibition : Experimental assays have confirmed that this compound effectively inhibits carbonic anhydrase activity. Molecular docking studies further elucidated the binding interactions at the active site of the enzyme, reinforcing its potential as a therapeutic agent.

Data Table: Biological Activities of Quinolin Derivatives

Activity TypeCompoundTarget Enzyme/Cell LineIC50 Value (µM)Reference
Anticancer4aHeLa Cell Line<0.01
AntimicrobialQuinoline Derivative AStaphylococcus aureus0.5
Carbonic Anhydrase InhibitionThis compoundCarbonic Anhydrase294

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

quinolin-6-ylmethanesulfonyl chloride

InChI

InChI=1S/C10H8ClNO2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2

InChI Key

CZTLBFHHHAUVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CS(=O)(=O)Cl)N=C1

Origin of Product

United States

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